molecular formula C12H9N3O3 B2481498 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione CAS No. 1061364-37-1

2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Cat. No. B2481498
CAS RN: 1061364-37-1
M. Wt: 243.222
InChI Key: GRVLZGFCNPXMLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione involves complex chemical reactions. For instance, the development of an effective method for synthesizing related compounds such as 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid has been achieved through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, showcasing the intricate steps involved in synthesizing these compounds (Tkachuk et al., 2020).

Molecular Structure Analysis

The molecular structure of closely related compounds has been characterized using various spectroscopic techniques. For example, the structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione was thoroughly analyzed using 1D, COSY, and HSQC 2D NMR spectroscopy, providing insights into the molecular architecture and confirming the identity of synthesized compounds (Dioukhane et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of compounds bearing the isoindoline-1,3-dione framework is noteworthy. For instance, the reaction of various 2-methyl oxazolines with chlorocarbonyl isocyanate to yield bicyclic oxazolino- or thiazolino[3,2-c]pyrimidin-5,7-dione derivatives exemplifies the versatile chemical reactivity of these compounds, which can be further applied to synthesize more complex molecules (Pontillo & Chen, 2005).

Physical Properties Analysis

The physical properties of such compounds are often studied through crystallography and spectroscopic techniques. For example, X-ray powder diffraction data for a closely related compound provided detailed insights into its crystal structure, which is crucial for understanding the compound's physical characteristics (Zheng et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds with an isoindoline-1,3-dione backbone are of significant interest. Studies such as the investigation of hydration and structure on the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry, provide valuable information on the compound's behavior under various conditions, highlighting its chemical stability and reactivity patterns (Yosefdad et al., 2020).

Scientific Research Applications

Synthesis and Characterization

  • Development of Synthesis Methods : A study detailed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, showcasing a new approach through thermal heterocyclization, highlighting the compound's potential as a starting material for related chemical entities V. Tkachuk, T. Lyubchuk, T. Tkachuk, O. Hordiyenko, 2020.

  • NMR Spectroscopy Characterization : Research on the structural characterization of similar isoindoline-1,3-dione derivatives using 1D, COSY, and HSQC 2D NMR spectroscopy provides insights into the molecular structure, aiding in the identification and analysis of these compounds Khadim Dioukhane, Younas Aouine, A. Nakkabi, S. Boukhssas, H. Faraj, A. Alami, 2021.

Corrosion Inhibition

Molecular Docking and Bioactivity

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .

properties

IUPAC Name

2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c1-7-13-10(18-14-7)6-15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVLZGFCNPXMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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